N-cyclohexyl-4-acetamidobenzamide
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Overview
Description
N-cyclohexyl-4-acetamidobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and an acetamido group attached to the benzene ring
Mechanism of Action
Target of Action
The primary targets of Oprea1_592302 are yet to be fully identified. It is known that most fda-approved drugs target proteins . Therefore, it is plausible that Oprea1_592302 also interacts with specific proteins to exert its effects.
Mode of Action
Small molecule modulators like Oprea1_592302 can influence their target proteins through various mechanisms, thereby exerting their potential drug effects . Understanding these mechanisms of action (MOA) can aid in better molecular selection and therapeutic intervention .
Biochemical Pathways
It is known that small molecule modulators can induce changes in protein abundance, which can be observed as a mechanism of drug action . For example, the immunomodulatory drug (IMiD) pomalidomide has been observed to degrade multiple proteins by forming a ternary complex with CRBN .
Result of Action
It is known that changes at the protein level provide the most direct results of compound action . For instance, the IMiD pomalidomide has been observed to degrade multiple proteins by forming a ternary complex with CRBN .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-acetamidobenzamide typically involves the condensation of 4-acetamidobenzoic acid with cyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent like dichloromethane or dimethylformamide (DMF). The reaction conditions often include mild temperatures and stirring for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, can be incorporated to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-acetamidobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
N-cyclohexyl-4-acetamidobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine: This compound shares the cyclohexyl group but has different heterocyclic structures.
Cyclohexyl-N-acylhydrazones: These compounds have similar cyclohexyl groups and exhibit analgesic and anti-inflammatory activities.
Uniqueness
N-cyclohexyl-4-acetamidobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
4-acetamido-N-cyclohexylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11(18)16-14-9-7-12(8-10-14)15(19)17-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRMHSHNLCQCMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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